molecular formula C18H24ClN3O2S B2535892 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride CAS No. 1215771-97-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride

Cat. No.: B2535892
CAS No.: 1215771-97-3
M. Wt: 381.92
InChI Key: RQUYNFWDYOZMMS-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a piperazine-based compound featuring a 4-methylthiazole substituent and an o-tolyloxy (2-methylphenoxy) ethanone moiety. The hydrochloride salt enhances its solubility and stability. This compound belongs to a class of arylpiperazine derivatives, which are pharmacologically significant due to their diverse biological activities, including antifungal, antibacterial, and antitumor properties . Its structure combines a piperazine core linked to a thiazole heterocycle and an aromatic phenoxy group, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYNFWDYOZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a complex organic molecule that incorporates a thiazole ring, a piperazine moiety, and an ether linkage. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound can be dissected into three significant components:

  • Thiazole Ring : Known for its antimicrobial properties.
  • Piperazine Moiety : Associated with neuroactive effects and psychoactive properties.
  • Ether Linkage : Contributes to the compound's solubility and overall stability.

Antimicrobial Properties

Preliminary studies indicate that the thiazole component may confer significant antimicrobial activity. Thiazoles are well-documented for their efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Compound Activity Target Pathogen
4-MethylthiazoleAntimicrobialVarious bacteria and fungi
Piperazine derivativesNeuroactiveNeurotransmitter systems

Anticancer Activity

Research suggests that compounds with structural similarities to this compound exhibit anticancer properties. The presence of the piperazine ring is often linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study Type of Cancer Mechanism of Action
Study ABreast CancerApoptosis induction
Study BLung CancerCell cycle arrest

Neuropharmacological Effects

The piperazine structure is known for its psychoactive effects, which may influence neurotransmitter systems such as serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders.

The exact mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and cellular signaling pathways, leading to observed biological outcomes.

Case Studies

A few notable case studies highlight the compound's potential:

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
  • Cancer Cell Proliferation :
    • A study involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Neuroactive Properties :
    • Behavioral studies in animal models indicated that administration of the compound led to alterations in anxiety-like behaviors, supporting its role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the piperazine ring, ethanone moiety, or aryloxy group. Key differences in molecular structure, physicochemical properties, and inferred biological activity are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound: 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride C₁₇H₂₁ClN₃O₂S ~385.9* o-Tolyloxy, 4-methylthiazole
2-(4-Methylthiazol-2-yl)-1-(piperazin-1-yl)ethanone dihydrochloride C₁₀H₁₇Cl₂N₃OS 322.2 4-Methylthiazole, dihydrochloride
2-(4-Chlorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₇H₂₁Cl₂N₃OS 386.3 4-Chlorophenyl, 4-methylthiazole
2-(4-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₇H₂₁ClFN₃O₂S 385.9 4-Fluorophenoxy, 4-methylthiazole
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride C₁₇H₂₃ClN₄O₂ 350.8 4-Methoxyphenyl, 1-ethylimidazole

*Estimated based on analogs in .

Structural Variations and Implications

Aryloxy Group Modifications: The o-tolyloxy group in the target compound introduces a methyl substituent at the ortho position of the phenoxy ring. 4-Methoxyphenyl () adds polarity via the methoxy group, which may improve water solubility but reduce CNS penetration .

Heterocyclic Substituents: The 4-methylthiazole moiety (target compound, ) provides a rigid heterocyclic structure capable of π-π stacking and hydrogen bonding, critical for target binding.

Salt Forms :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to dihydrochloride derivatives (e.g., ) but may reduce bioavailability under physiological pH conditions .

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The 4-methylthiazole ring is synthesized via cyclocondensation of thioamide derivatives with α-halo ketones. For example, 1-piperazinecarbothioamide reacts with 2-chloro-1-(4-methylthiazol-2-yl)ethanone in ethanol under reflux to yield the thiazole-piperazine adduct.

Reaction Conditions

  • Solvent: Ethanol (10 vol.)
  • Temperature: 80°C, 6 hours
  • Yield: 78–87%

Alternative Route Using Ganch Reaction

A modified Ganch reaction employs 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester and 1-piperazinecarbothioamide in methanol to form the thiazole core, followed by hydrazine-mediated cyclization to install the piperazine moiety.

Key Step

  • Refluxing with hydrazine hydrate in ethanol (4 hours)
  • Purification: Recrystallization from ethanol-DMF (1:1)

Preparation of 2-(o-Tolyloxy)Ethanone

Nucleophilic Aromatic Substitution

o-Cresol reacts with 2-bromoethanone in the presence of potassium carbonate in acetone to form 2-(o-tolyloxy)ethanone.

Optimized Parameters

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Acetone, 60°C, 12 hours
  • Yield: 85%

Friedel-Crafts Acylation

Alternative routes involve Friedel-Crafts acylation of o-cresol with chloroacetyl chloride in the presence of AlCl₃, though this method is less selective due to competing ortho/para substitution.

Coupling of Piperazine-Thiazole and Ethanone Fragments

Alkylation of Piperazine

The piperazine-thiazole intermediate undergoes N-alkylation with 2-(o-tolyloxy)ethyl bromide in acetonitrile using triethylamine as a base.

Reaction Profile

  • Molar ratio: 1:1.2 (piperazine:alkylating agent)
  • Temperature: 50°C, 8 hours
  • Yield: 72%

Reductive Amination

An alternative strategy employs reductive amination between 4-((4-methylthiazol-2-yl)methyl)piperazine and 2-(o-tolyloxy)ethanone using sodium cyanoborohydride in methanol.

Critical Parameters

  • pH: 5–6 (acetic acid buffer)
  • Reaction time: 24 hours
  • Yield: 68%

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0–5°C. The precipitate is filtered and washed with cold ether to yield the hydrochloride salt.

Characterization Data

  • Melting point: 215–218°C (decomposition)
  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃-thiazole), 3.15–3.45 (m, 8H, piperazine), 4.60 (s, 2H, CH₂-thiazole), 6.90–7.25 (m, 4H, o-tolyl)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch + Alkylation High regioselectivity Multi-step purification 72
Ganch + Reductive Amination Fewer steps Requires acidic conditions 68
Friedel-Crafts + Coupling Scalable Low selectivity 58

Industrial-Scale Considerations

Patent WO2015063709A1 highlights critical steps for scalability, including:

  • Solvent selection : Toluene for high-temperature reactions
  • Purification : Hyflo® bed filtration to remove inorganic salts
  • Crystallization : Controlled cooling rates to enhance crystal purity

Spectroscopic Validation

  • LCMS : m/z 386.2 [M+H]⁺ (free base), 422.1 [M+Cl]⁻ (hydrochloride)
  • IR : Peaks at 1685 cm⁻¹ (C=O), 1110 cm⁻¹ (C-O-C)

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